2-(4-(((苄氧羰基)氨基)-1-(叔丁氧羰基)哌啶-4-基)乙酸

描述

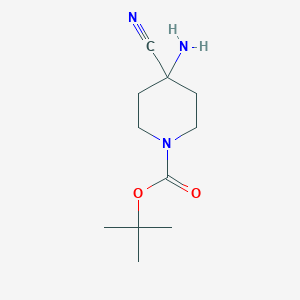

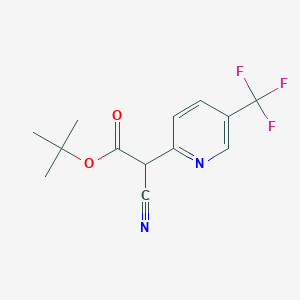

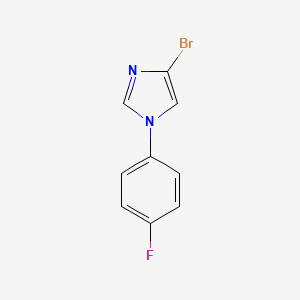

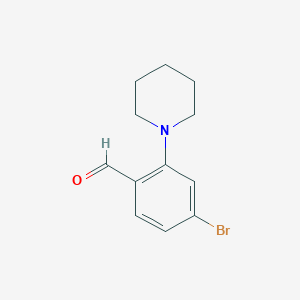

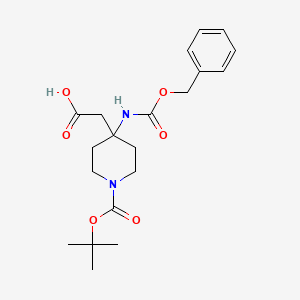

The compound "2-(4-(((Benzyloxy)carbonyl)amino)-1-(tert-butoxycarbonyl)piperidin-4-yl)acetic acid" is a derivative of piperidine, which is a common structural motif in many pharmaceutical agents. Piperidine derivatives are known for their diverse biological activities and are often used as building blocks in medicinal chemistry.

Synthesis Analysis

The asymmetric synthesis of related piperidine derivatives has been explored in the literature. For instance, the synthesis of enantiomerically pure (2S,3S)-3-(tert-butoxycarbonyl)-2-piperidinecarboxylic acid and (3R,4S)-4-(tert-butoxycarbonyl)-3-piperidinecarboxylic acid, along with their N-Boc and N-Cbz protected analogues, has been described . The synthesis of these compounds involves multiple steps, starting from readily available amino acids like L-aspartic acid beta-tert-butyl ester and N-Cbz-beta-alanine. Key steps in these syntheses include tribenzylation, alkylation, hydroboration, oxidation, and reductive amination, leading to the formation of the piperidine ring with the desired stereochemistry.

Molecular Structure Analysis

The molecular structure of piperidine derivatives is characterized by the presence of a six-membered ring containing one nitrogen atom. The substituents on the piperidine ring, such as the tert-butoxycarbonyl and benzyloxycarbonyl groups, play a crucial role in determining the physical and chemical properties of these compounds. These groups are often used as protecting groups in organic synthesis to prevent unwanted reactions at the amine functionality.

Chemical Reactions Analysis

Piperidine derivatives can undergo a variety of chemical reactions. The presence of amino and carboxylic acid functional groups allows for reactions typical of amines and acids, respectively. For example, the amino group can be involved in nucleophilic substitution reactions, while the carboxylic acid group can participate in esterification and amidation reactions. The protecting groups such as Boc and Cbz can be removed under specific conditions, allowing for further functionalization of the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives like "2-(4-(((Benzyloxy)carbonyl)amino)-1-(tert-butoxycarbonyl)piperidin-4-yl)acetic acid" are influenced by their molecular structure. The presence of bulky protecting groups can increase the molecular weight and steric hindrance, affecting solubility and reactivity. The pKa values of the amino and carboxylic acid groups are important for understanding the compound's behavior in different pH environments, which is crucial for its potential use in biological systems.

科学研究应用

抗肿瘤剂的发现与研究

一系列新化合物(包括与指定化学结构相关的化合物)已显示出作为抗肿瘤(抗癌)候选药物的显著潜力。这些分子表现出优异的细胞毒性,通常比当代抗癌药物更有效,具有选择性靶向肿瘤细胞并调节多药耐药性的显着能力。它们的作用机制包括诱导细胞凋亡、产生活性氧、激活半胱天冬酶和影响线粒体功能,表明它们有望作为抗肿瘤剂进一步评估 (Mohammad Hossain 等人,2020 年)。

中枢神经系统药物合成中的功能性化学基团

研究已发现各种功能性化学基团(包括在与指定化学品相似的化合物中发现的基团),这些基团可以用作具有中枢神经系统 (CNS) 活性的化合物的合成先导分子。这些基团包括一系列杂环和羧酸衍生物,突出了结构多样性在开发用于中枢神经系统疾病的新治疗剂中的重要性 (S. Saganuwan,2017 年)。

催化非酶动力学拆分

在合成有机化学中,利用手性催化剂进行不对称反应的催化非酶动力学拆分技术已变得流行。这些方法为手性化合物的合成(包括与指定化学结构相关的手性化合物)提供了高对映选择性和产率。这种方法对于手性化合物的工业合成至关重要,展示了这种化学中间体在促进对映选择性合成中的多功能性和重要性 (H. Pellissier,2011 年)。

有机锡(IV)配合物的抗致癌性和毒性

有机锡(IV)配合物(包括衍生自与指定化合物相似的羧酸的配合物)表现出显着的抗致癌性和毒性特征。这些配合物已显示出显着的抗肿瘤活性和细胞毒性,这归因于稳定的配体-Sn 键和有机锡部分赋予的亲脂性。这些发现强调了这些配合物在癌症治疗中的潜力,进一步强调了羧酸衍生物在开发具有生物活性的化合物中的作用 (Saqib Ali 等人,2018 年)。

未来方向

作用机制

Mode of Action

The compound contains Boc (tert-butoxycarbonyl) and Cbz (carbobenzyloxy) groups, which are commonly used as protecting groups in organic synthesis, particularly for amines . These groups are important for the synthesis of various heterocyclic compounds . The Boc group can be removed under acidic conditions, while the Cbz group can be removed by hydrogenation. This allows for selective reactions at other sites of the molecule.

Pharmacokinetics

These groups are easily introduced and readily removed under a variety of conditions , which could impact the compound’s bioavailability.

属性

IUPAC Name |

2-[1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(phenylmethoxycarbonylamino)piperidin-4-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N2O6/c1-19(2,3)28-18(26)22-11-9-20(10-12-22,13-16(23)24)21-17(25)27-14-15-7-5-4-6-8-15/h4-8H,9-14H2,1-3H3,(H,21,25)(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHXAPZVMAFQXHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(CC(=O)O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301119108 | |

| Record name | 4-Piperidineacetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-4-[[(phenylmethoxy)carbonyl]amino]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301119108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-(((Benzyloxy)carbonyl)amino)-1-(tert-butoxycarbonyl)piperidin-4-yl)acetic acid | |

CAS RN |

1447607-41-1 | |

| Record name | 4-Piperidineacetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-4-[[(phenylmethoxy)carbonyl]amino]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1447607-41-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Piperidineacetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-4-[[(phenylmethoxy)carbonyl]amino]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301119108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。